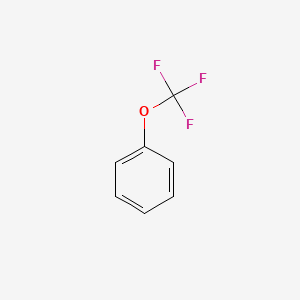

(Trifluoromethoxy)benzene

Cat. No. B1346884

Key on ui cas rn:

456-55-3

M. Wt: 162.11 g/mol

InChI Key: GQHWSLKNULCZGI-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04552984

Procedure details

Methods for the preparation of compounds of this type are already known in the art. For example, Chemical Abstracts 61-8217 describes the preparation of p-F3COC6H4SO2CF3. According to the described process, paratrifluoromethoxyaniline obtained by nitration of trifluoromethoxybenzene is subjected to diazotization in an aqueous HCl medium. The resultant product is treated first with EtOCS2K, then with potassium hydroxide, and finally with dimethyl sulfate to produce paratrifluoromethoxythioanisole. This product is chlorinated to give paratrifluoromethoxytrichloromethylthiobenzene. This compound is then treated with SbF3 to produce paratrifluoromethoxytrifluoromethylthiobenzene, which is converted to the desired product by chromic acid oxidation in acetic acid. Similarly known from Chemical Abstracts 87-134,266 h is the preparation of m-CF3SC6H4SO2CF3 by trifluoromethylation with CF3I of the corresponding thiol in liquid ammonia under ultraviolet irradiation.

Name

p-F3COC6H4SO2CF3

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O:5][C:6]1[CH:11]=[CH:10][C:9](S(C(F)(F)F)(=O)=O)=[CH:8][CH:7]=1)([F:4])([F:3])[F:2].FC(F)(F)OC1C=CC(N)=CC=1>>[F:2][C:1]([F:3])([F:4])[O:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1

|

Inputs

Step One

|

Name

|

p-F3COC6H4SO2CF3

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(F)(F)(F)OC1=CC=C(C=C1)S(=O)(=O)C(F)(F)F

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC(OC1=CC=C(N)C=C1)(F)F

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Methods for the preparation of compounds of this type

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC(OC1=CC=CC=C1)(F)F

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |